molecular formula C17H24N2O5 B2572031 Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate CAS No. 934665-23-3

Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate

Cat. No. B2572031
M. Wt: 336.388
InChI Key: AQRVFNPLGPHVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C₁₇H₂₄N₂O₅.

  • It belongs to the class of azetidine derivatives and contains a benzyl group, a carbamate (tert-butoxycarbonyl) group, and a hydroxy group.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I don’t have access to specific synthetic procedures for this compound.





  • Molecular Structure Analysis



    • The molecular structure of Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate consists of a pyrrolidine ring with a benzyl group attached to one of the nitrogen atoms.

    • The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality.





  • Chemical Reactions Analysis



    • Without specific information on reactions involving this compound, I cannot provide detailed chemical reactions.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 336.39 g/mol

    • Physical Form : Light-yellow solid

    • Storage Temperature : Store at 0-8°C

    • Safety Information : Warning (H302, H315, H319)




  • Scientific Research Applications

    In the case of peptide synthesis, the Boc group is used to protect the amine group of amino acids while the carboxyl group is activated and reacted with the amine group of another amino acid to form a peptide bond . After the peptide bond is formed, the Boc group can be removed to expose the amine group for further reactions .

    Safety And Hazards



    • Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate may pose risks associated with ingestion, skin contact, and eye exposure. Follow safety precautions when handling.




  • Future Directions



    • Further research could explore its potential applications in drug development, organic synthesis, or materials science.




    properties

    IUPAC Name

    benzyl 3-hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-1-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H24N2O5/c1-16(2,3)24-14(20)18-10-17(22)11-19(12-17)15(21)23-9-13-7-5-4-6-8-13/h4-8,22H,9-12H2,1-3H3,(H,18,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AQRVFNPLGPHVGK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)OCC2=CC=CC=C2)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H24N2O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    336.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate

    Synthesis routes and methods

    Procedure details

    Phenylmethyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (165 mg, 0.75 mmol), prepared using procedures similar to those described in Reference 3, in THF (1 mL) was added to anhydrous ammonia saturated in THF (10 mL) and the mixture was allowed to stir in a sealed vessel at room temperature over 24 hours. The solution was then concentrated and taken back into THF (1 mL) followed by addition of di-tert-butyldicarbonate (164 mg, 0.75 mmol) and stirred for one hour at room temperature. The mixture was then concentrated and the residue purified by silica gel flash chromatography using hexanes:ethyl acetate (1:1) as eluent to give phenylmethyl 3-[({[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]-3-hydroxyazetidine-1-carboxylate (16.5 mg, 7% yield) and unreacted epoxide (120 mg, 73% recovery). 1H-NMR (400 MHz, CDCl3): 7.34 (m, 5H), 5.10 (br, 1H), 5.09 (s, 2H), 4.68 (s, 1H), 3.90 (dd AB, 4H), 3.41 (d, 2H), 1.44 (s, 9H).
    Quantity
    165 mg
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    10 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    164 mg
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    1 mL
    Type
    solvent
    Reaction Step Four
    Yield
    73%

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